REACTION_CXSMILES
|
[CH:1]([CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=[O:17])[C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:7][CH:8]=2)=[O:2].[BH4-].[Na+].O>CO>[OH:2][CH2:1][CH:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=[O:17])[C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:7][CH:8]=2 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an argon-purged flask
|
Type
|
CUSTOM
|
Details
|
was placed in a room temperature
|
Type
|
CUSTOM
|
Details
|
The organic solvent was partially removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
Brine was added
|
Type
|
EXTRACTION
|
Details
|
the product was twice extracted with ethyl acetate (300 mL and 100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product (3.3 g, 83%) was purified by flash chromatography
|
Type
|
WASH
|
Details
|
silica gel 60 Å eluted with 50:50:2 ethyl acetate/chloroform/glacial acetic acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCC1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |